molecular formula C17H17N3O2 B11839255 Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- CAS No. 29745-43-5

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-

Cat. No.: B11839255
CAS No.: 29745-43-5
M. Wt: 295.34 g/mol
InChI Key: VATYNDBOCUHGPR-UHFFFAOYSA-N
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Description

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is a compound that belongs to the class of acetamides. It is structurally characterized by the presence of an isonicotinamide moiety linked to a 5-methoxyindole group via an ethyl chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- typically involves the reaction of isonicotinamide with 5-methoxyindole in the presence of suitable reagents and catalysts. One common method involves the use of tert-amyl alcohol as a solvent, with ferric oxide, cobalt tetroxide, and manganese dioxide as catalysts. The reaction is carried out at 80°C for 24 hours, resulting in a high conversion rate and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with melatonin receptors and its antioxidant activity set it apart from other similar compounds.

Properties

CAS No.

29745-43-5

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21)

InChI Key

VATYNDBOCUHGPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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